5-Quinolinamine, 6,7-dimethyl-
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Overview
Description
6,7-dimethylquinolin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives, including 6,7-dimethylquinolin-5-amine, are often used as building blocks for the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethylquinolin-5-amine typically involves the Skraup reaction, which is a classical method for the construction of quinoline rings. This reaction involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid. The specific conditions for synthesizing 6,7-dimethylquinolin-5-amine include the use of 2,6-dimethylaniline as the starting material .
Industrial Production Methods
Industrial production of 6,7-dimethylquinolin-5-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethylquinolin-5-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
6,7-dimethylquinolin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dimethylquinolin-5-amine involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent . The compound’s fluorescent properties also make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
7,8-dimethylquinolin-5-amine: Another dimethyl-substituted quinoline with similar chemical properties but different biological activities.
2,6-dimethylquinolin-5-amine: A structurally similar compound with variations in its substitution pattern, leading to different reactivity and applications.
Uniqueness
6,7-dimethylquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
56932-12-8 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
6,7-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)11(12)8(7)2/h3-6H,12H2,1-2H3 |
InChI Key |
FIXXDTUVJKKUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1C)N |
Origin of Product |
United States |
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